Cas no 900641-35-2 (1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-)
![1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)- structure](https://ja.kuujia.com/scimg/cas/900641-35-2x500.png)
1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)- 化学的及び物理的性質
名前と識別子
-
- 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-
-
- インチ: 1S/C12H19N5/c1-7(2)5-10(13)11-15-16-12-14-8(3)6-9(4)17(11)12/h6-7,10H,5,13H2,1-4H3
- InChIKey: NEGFIFLDCADROF-UHFFFAOYSA-N
- ほほえんだ: C(C1=NN=C2N=C(C)C=C(C)N12)(N)CC(C)C
1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1554885-1g |
1-(5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)-3-methylbutan-1-amine |
900641-35-2 | 98% | 1g |
¥5588.00 | 2024-04-26 | |
Enamine | EN300-57490-10.0g |
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine |
900641-35-2 | 95.0% | 10.0g |
$3622.0 | 2025-03-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082639-1g |
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine |
900641-35-2 | 98% | 1g |
¥4109.0 | 2024-04-17 | |
Enamine | EN300-57490-0.05g |
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine |
900641-35-2 | 95.0% | 0.05g |
$707.0 | 2025-03-15 | |
Ambeed | A1113389-1g |
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine |
900641-35-2 | 98% | 1g |
$598.0 | 2024-08-02 | |
Enamine | EN300-57490-0.25g |
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine |
900641-35-2 | 95.0% | 0.25g |
$774.0 | 2025-03-15 | |
Enamine | EN300-57490-1.0g |
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine |
900641-35-2 | 95.0% | 1.0g |
$842.0 | 2025-03-15 | |
Enamine | EN300-57490-0.5g |
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine |
900641-35-2 | 95.0% | 0.5g |
$809.0 | 2025-03-15 | |
Enamine | EN300-57490-5.0g |
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine |
900641-35-2 | 95.0% | 5.0g |
$2443.0 | 2025-03-15 | |
Enamine | EN300-57490-0.1g |
1-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}-3-methylbutan-1-amine |
900641-35-2 | 95.0% | 0.1g |
$741.0 | 2025-03-15 |
1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)- 関連文献
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-に関する追加情報
Professional Introduction to 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)- and CAS No 900641-35-2
The compound 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-, identified by the CAS number 900641-35-2, represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound belongs to the triazolopyrimidine class, a scaffold that has garnered considerable attention due to its versatile biological activities and potential therapeutic applications.
Triazolopyrimidines are known for their structural complexity and functional diversity, which make them valuable intermediates in the synthesis of various bioactive molecules. The specific structure of 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)- incorporates multiple pharmacophoric elements that contribute to its unique pharmacological profile. The presence of methyl and isobutyl substituents at the 5 and 7 positions of the pyrimidine ring enhances its interactions with biological targets, making it a promising candidate for further investigation.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from triazolopyrimidine derivatives. These compounds have shown promise in various preclinical studies as potential treatments for a range of diseases, including cancer, infectious diseases, and inflammatory disorders. The methanamine group at the 3-position of the triazolopyrimidine core further expands the chemical space available for structure-activity relationship (SAR) studies.
The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)- involves a multi-step process that requires careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to construct the triazolopyrimidine ring system efficiently. These methods often involve cyclization reactions and nucleophilic substitutions that are well-documented in organic chemistry literature.
One of the key aspects of working with this compound is its stability under various conditions. The methyl and isobutyl groups provide steric hindrance that can protect the reactive sites on the molecule during storage and handling. This stability is crucial for ensuring consistent performance in both laboratory settings and potential industrial applications.
The biological activity of 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)- has been extensively studied in vitro. Initial screening assays have revealed interesting interactions with enzymes and receptors involved in critical cellular pathways. For instance, preliminary data suggest that this compound may inhibit certain kinases that are overexpressed in cancer cells. Additionally, it has shown potential as an antiviral agent by interfering with viral replication mechanisms.
The pharmacokinetic properties of this compound are also under investigation. Understanding how the body processes a drug is essential for determining its efficacy and safety profile. Preliminary studies indicate that 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)- exhibits reasonable bioavailability and metabolic stability upon administration. These characteristics make it a promising candidate for further development into a therapeutic agent.
In conclusion, the compound 1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-, identified by CAS number 900641-35-2, represents a significant advancement in pharmaceutical chemistry. Its unique structure and promising biological activities make it an attractive candidate for further research and development. As our understanding of its pharmacological properties continues to grow,this compound holds great potential for contributing to the discovery of new treatments for various diseases.
900641-35-2 (1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-) 関連製品
- 2229374-07-4(3-(5-methoxy-2-nitrophenyl)-1,2-oxazol-5-amine)
- 1215327-33-5(Pamoic Acid-d10)
- 1351657-81-2(2-4-(2-bromobenzoyl)piperazin-1-yl-1-(thiophen-2-yl)ethan-1-ol hydrochloride)
- 586410-15-3((E)-4-(3, 5-dimethoxystyryl) aniline)
- 2056875-20-6((2-Isocyanoethyl)bis(propan-2-yl)amine)
- 1805948-98-4(Ethyl 3-bromo-4-nitropyridine-5-acetate)
- 858758-22-2((2Z)-2-(2-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl N,N-dimethylcarbamate)
- 2680647-44-1(2-{2,2,2-trifluoro-N-(pyridin-2-yl)methylacetamido}acetic acid)
- 1797591-51-5(N-{[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl}-N'-(4-ethoxyphenyl)ethanediamide)
- 1346947-11-2(4-ethyl-3-(1H-pyrazol-4-yl)-1H-pyrazol-5-amine)
